2,6,8-Trimethylimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,8-Trimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at the ring junctions, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Trimethylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyrazine with formaldehyde and ammonia, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,6,8-Trimethylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring system. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in functionalized imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2,6,8-Trimethylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various organic compounds and as a building block in complex molecule construction.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,6,8-Trimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used. For example, in drug development, it may target specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different reactivity and applications.
Imidazo[1,2-a]triazine: Features a triazine ring and is used in different chemical and biological contexts.
Uniqueness: 2,6,8-Trimethylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of three methyl groups at positions 2, 6, and 8. This substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and drug development.
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,6,8-trimethylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H11N3/c1-6-4-12-5-7(2)11-9(12)8(3)10-6/h4-5H,1-3H3 |
InChI Key |
BLNVRPPVNOALGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.